2-Ethoxyethynyltributylstannane tech grade
Overview
Description
Tributyl(ethoxyethynyl)stannane , also known as cis-Tributyl [2-ethoxyethenyl]stannane , is an organotin compound with the chemical formula C16H34OSn . It is a liquid compound that exhibits a refractive index of 1.479 at 20°C . The compound is characterized by its unique ethoxyethynyl group attached to the tin atom .
Synthesis Analysis
The synthesis of Tributyl(ethoxyethynyl)stannane involves the reaction of tributyltin chloride with an appropriate ethynyl-containing reagent, such as ethynylmagnesium bromide or ethynyl lithium . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of Tributyl(ethoxyethynyl)stannane features a central tin atom (Sn ) bonded to three butyl groups (Bu ) and an ethoxyethynyl group (C2H5OC≡C ). The compound adopts a cis configuration, with the ethoxyethynyl group positioned on the same side as the butyl groups. The stannane moiety imparts reactivity and serves as a versatile synthetic building block .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action primarily involves its participation in organic transformations. The ethynyl group can act as a nucleophile or a radical precursor, facilitating bond-forming reactions. Additionally, the tributyltin moiety can stabilize reaction intermediates through coordination with other functional groups .
Properties
IUPAC Name |
tributyl(2-ethoxyethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGGFHZNSRQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#COCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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